molecular formula C8H10O4 B1274897 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid CAS No. 13156-11-1

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Cat. No. B1274897
CAS RN: 13156-11-1
M. Wt: 170.16 g/mol
InChI Key: WDBWMWDAYBDTOO-UHFFFAOYSA-N
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Description

“4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid” is a chemical compound . It has been mentioned in the context of molecular engineering of push–pull dipolar dyes . It has also been used in the synthesis of a new fluorescent potassium chemosensor .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures serve as core components in many pharmaceuticals due to their diverse biological activities .

Nonlinear Optical (NLO) Chromophores

The compound has been identified as an efficient acceptor group for second-order NLO chromophores. This application is crucial for the development of materials for photonic technologies, such as optical data storage and processing .

Molecular Engineering of Dyes

In the field of molecular engineering, particularly for push-pull dipole dyes, this compound has been utilized as an electron-accepting moiety. It contributes to the creation of dyes that exhibit near-infrared emission, which is significant for applications like bioimaging .

Organic Synthesis

As a cyclic carboxylic acid, it offers a blend of reactivity and stability, making it a versatile reagent in organic synthesis. It can be used to introduce carboxylic acid functionality into complex organic molecules .

properties

IUPAC Name

4,5,5-trimethyl-2-oxofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-4-5(6(9)10)7(11)12-8(4,2)3/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBWMWDAYBDTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395503
Record name 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

CAS RN

13156-11-1
Record name 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Reactant of Route 2
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Reactant of Route 3
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Reactant of Route 4
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

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